molecular formula C11H13ClO B3385627 1-Chloro-3-methyl-3-phenylbutan-2-one CAS No. 64922-05-0

1-Chloro-3-methyl-3-phenylbutan-2-one

Cat. No.: B3385627
CAS No.: 64922-05-0
M. Wt: 196.67 g/mol
InChI Key: GQQUKXOVRPQCHJ-UHFFFAOYSA-N
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Description

1-Chloro-3-methyl-3-phenylbutan-2-one is an organic compound with the molecular formula C11H13ClO. It is a versatile small molecule scaffold used in various chemical reactions and research applications . The compound is characterized by the presence of a chloro group, a methyl group, and a phenyl group attached to a butanone backbone.

Preparation Methods

The synthesis of 1-Chloro-3-methyl-3-phenylbutan-2-one typically involves the chlorination of 3-methyl-3-phenylbutan-2-one. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Chloro-3-methyl-3-phenylbutan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amines, ethers, or thioethers.

    Reduction Reactions: The carbonyl group in the butanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Chloro-3-methyl-3-phenylbutan-2-one is utilized in scientific research for its diverse applications. It acts as a valuable reagent in organic synthesis, facilitating the formation of various compounds. In chemistry, it is used to study reaction mechanisms and develop new synthetic methodologies. In biology and medicine, it serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals. Additionally, it finds applications in the industry as an intermediate in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-methyl-3-phenylbutan-2-one involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions enable the compound to modify other molecules and exert its effects. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.

Comparison with Similar Compounds

1-Chloro-3-methyl-3-phenylbutan-2-one can be compared with other similar compounds such as:

    1-Bromo-3-methyl-3-phenylbutan-2-one: Similar to the chloro compound but with a bromo group, leading to different reactivity and reaction conditions.

    3-Methyl-3-phenylbutan-2-one: Lacks the halogen group, resulting in different chemical properties and applications.

    1-Chloro-3-phenylpropan-2-one: A shorter carbon chain, affecting its reactivity and use in synthesis.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile reagent in various chemical reactions and research applications.

Properties

IUPAC Name

1-chloro-3-methyl-3-phenylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-11(2,10(13)8-12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQUKXOVRPQCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701278714
Record name 2-Butanone, 1-chloro-3-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64922-05-0
Record name 2-Butanone, 1-chloro-3-methyl-3-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64922-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanone, 1-chloro-3-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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